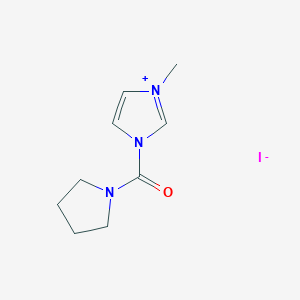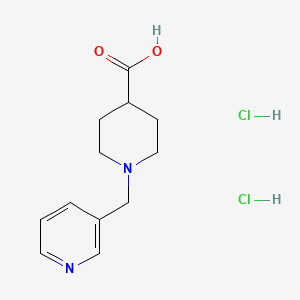
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide
Vue d'ensemble
Description
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is a heterocyclic compound with an interesting structure. Let’s break it down further:
3-Methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium : This part of the molecule consists of an imidazole ring (a five-membered ring containing two nitrogen atoms) with a pyrrolidine moiety attached. The pyrrolidine group contains a carbonyl (C=O) functional group and a methyl (CH₃) substituent.
Iodide (I⁻) : The counterion in this compound is iodide, which balances the positive charge of the imidazolium cation.
Synthesis Analysis
The synthesis of 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide may involve several steps. Here are some potential synthetic routes:
Radical Approach :
- Starting with an appropriate imidazole precursor, the pyrrolidine ring can be introduced via a radical-mediated process.
- The carbonyl group can be installed using standard organic chemistry methods.
- Finally, the imidazolium salt can be formed by reacting the imidazole with iodide.
Acid-Promoted Cyclization :
- A carbamate-protected amino alcohol can undergo cyclization in the presence of an acid catalyst.
- Orthoesters are used to activate the hydroxyl group, leading to the formation of pyrrolidine and piperidine derivatives.
Molecular Structure Analysis
The molecular formula of 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is C₁₀H₁₄N₂I . The compound consists of an imidazolium cation and an iodide anion. The stereochemistry of the pyrrolidine ring and the position of the methyl group are crucial for its properties.
!Molecular Structure{: style=“max-width: 300px; display: block; margin: 0 auto;”}
Chemical Reactions Analysis
The reactivity of this compound depends on its functional groups. Potential reactions include:
- Substitution Reactions : The iodide ion can be displaced by other nucleophiles.
- Hydrolysis : The carbonyl group can undergo hydrolysis under acidic or basic conditions.
- Redox Reactions : The imidazolium ring can participate in redox processes.
Physical And Chemical Properties Analysis
- Solubility : The compound’s solubility would vary based on the solvent due to its ionic nature.
- Melting Point : The melting point would be influenced by the imidazolium and iodide components.
Applications De Recherche Scientifique
1. Catalyst in Organic Synthesis
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is involved in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. Such catalysts are critical in the synthesis of aromatic, heterocyclic, and aliphatic amines, offering pathways for commercial exploitation due to their recyclable nature and efficiency under various reaction conditions (Kantam et al., 2013).
2. Optical Sensing and Medicinal Applications
Compounds like 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide, due to their heterocyclic nature (imidazole derivatives), are utilized as recognition units in optical sensors. Such compounds have significant biological and medicinal applications, and their ability to form coordination and hydrogen bonds makes them excellent candidates for sensing probes (Jindal & Kaur, 2021).
3. Impact on Food Toxicants
The compound is part of the study in the formation and fate of food toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), where its role in the presence of carbohydrates and lipids is explored. This research is crucial for understanding the formation of potentially carcinogenic compounds in processed foods (Zamora & Hidalgo, 2015).
4. Drug Discovery
In drug discovery, the pyrrolidine scaffold, to which 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is structurally related, is extensively used. It’s valued for exploring pharmacophore space, contributing to stereochemistry, and offering a three-dimensional coverage due to the non-planarity of the pyrrolidine ring, influencing the biological profile of drug candidates (Li Petri et al., 2021).
Safety And Hazards
- Toxicity : As with any chemical, proper handling and safety precautions are essential.
- Irritant : Iodide compounds can be irritating to the skin and eyes.
Orientations Futures
Further research could explore:
- Biological Activity : Investigate potential applications in medicine or materials science.
- Derivatives : Synthesize related compounds with modified substituents for improved properties.
Propriétés
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-pyrrolidin-1-ylmethanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O.HI/c1-10-6-7-12(8-10)9(13)11-4-2-3-5-11;/h6-8H,2-5H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAIQDLIIMWCJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCCC2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride](/img/structure/B1416787.png)
![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)
![4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416789.png)
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1416791.png)

![4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416794.png)
![3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1416797.png)


![4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1416805.png)
